N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
The compound is a derivative of two classes of compounds: triazolopyridine and triazolopyrimidine . These classes of compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with various enzymes and receptors . For instance, some triazolopyrazine derivatives have been found to exhibit inhibitory activities toward certain kinases .Scientific Research Applications
Synthesis Methods
Research has developed various synthesis methods for compounds related to N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. For instance, a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines has been demonstrated through oxidative N-N bond formation, highlighting a convenient construction of this skeleton with high yields (Zisheng Zheng et al., 2014). Similarly, a one-pot sequential strategy has been reported for the synthesis of [1,2,4]triazolo[4,3-c]pyrimidine-8-carboxamides, utilizing oxidative cyclization of hydrazono-1,6-dihydropyrimidine-5-carboxamide intermediates, showcasing a metal-free, atom- and step-economical fashion (Kalpesh V. Vilapara et al., 2015).
Biological and Medicinal Research
The triazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. For example, certain derivatives have shown potential in inhibiting influenza virus RNA polymerase PA-PB1 subunit heterodimerization, indicating their significance in antiviral research (Serena Massari et al., 2017). Additionally, various triazolopyrimidine derivatives have been synthesized with promising antibacterial activity, further emphasizing the compound's relevance in medicinal chemistry (S. Lahmidi et al., 2019).
Antitumor Activity
Specific compounds within the triazolopyrimidine class have been identified with notable antitumor activity. For instance, 5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate (TTI-237), demonstrates in vivo antitumor activity, highlighting the potential of these compounds in cancer therapy (C. Beyer et al., 2008).
Synthetic and Medicinal Perspectives
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized for its diverse synthetic strategies and pharmacological applications, including clinical trials and marketed drugs that demonstrate its utility in various therapeutic areas. This underscores the compound's importance and versatility in drug development and synthetic medicinal chemistry (S. Merugu et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N8O/c15-14(16,17)8-2-5-24-9(6-8)21-22-10(24)7-19-12(26)11-20-13-18-3-1-4-25(13)23-11/h1-6H,7H2,(H,19,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLIKGYPRBFSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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